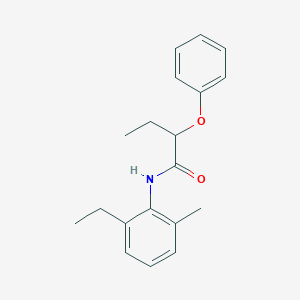
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrimidine derivative with a pyrazole ring and a piperidine ring. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The exact mechanism of action of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine exhibits significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor properties, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine in lab experiments is its ability to selectively inhibit COX-2 activity, without affecting the activity of COX-1, which plays a role in maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine could focus on identifying new analogs with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of cancer and other diseases associated with inflammation and pain. Finally, research could also focus on elucidating the exact mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.
Synthesis Methods
The synthesis of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine involves the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid and 4-methylpiperidine-1-carboxylic acid with phosphoryl chloride, followed by the reaction with 2-amino-4,6-dimethylpyrimidine. The final product is obtained by purification through column chromatography.
Scientific Research Applications
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
properties
Product Name |
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine |
|---|---|
Molecular Formula |
C20H23N5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(3-methyl-5-phenylpyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C20H23N5/c1-15-8-10-24(11-9-15)19-13-20(22-14-21-19)25-18(12-16(2)23-25)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3 |
InChI Key |
CAPCACFZJYJOAV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)

![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)


![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)